

# Application Notes and Protocols for 3-Bromo-5-methylisoxazole in Medicinal Chemistry

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## Compound of Interest

Compound Name: 3-Bromo-5-methylisoxazole

Cat. No.: B1271475

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## Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.<sup>[1][2]</sup> The strategic incorporation of a bromine atom, as seen in **3-bromo-5-methylisoxazole**, provides a valuable synthetic handle for introducing molecular diversity through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.<sup>[3]</sup> This document provides an overview of the applications of **3-bromo-5-methylisoxazole** and its derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and biological evaluation, drawing upon examples from closely related analogues where direct data for the title compound is limited.

Derivatives of the brominated isoxazole core have shown promise as inhibitors of various enzymes and are being explored for the development of novel therapeutics in areas such as oncology and infectious diseases.<sup>[3][4]</sup> The bromo-isoxazole moiety can serve as a crucial building block for creating libraries of compounds for high-throughput screening and lead optimization.

## Key Applications in Medicinal Chemistry

While specific data for **3-bromo-5-methylisoxazole** is not extensively available in the public domain, the applications of structurally similar brominated isoxazole and isoxazoline derivatives

provide valuable insights into its potential therapeutic uses.

## Enzyme Inhibition

Brominated isoxazole derivatives have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies. For instance, derivatives of the related 3-bromo-4,5-dihydroisoxazole have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway that is upregulated in cancer cells.[4][5]

## Precursor for Bioactive Molecules

3-Amino-5-methylisoxazole, which can be synthesized from precursors related to **3-bromo-5-methylisoxazole**, is a key intermediate in the synthesis of certain sulfa drugs.[6][7] This highlights the role of the 5-methylisoxazole core in the development of anti-infective agents.

## Scaffold for Combinatorial Chemistry

The bromine atom at the 3-position of the isoxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3] This allows for the facile introduction of diverse substituents at this position, making **3-bromo-5-methylisoxazole** an excellent scaffold for generating compound libraries for drug discovery.

## Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of 5-substituted 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives against recombinant human GAPDH (hGAPDH). This data is presented as an example of the quantitative analysis that can be performed on derivatives of a bromo-isoxazole scaffold.[4][5]

Compound ID	Substituent at C5	hGAPDH Inhibition (%) at 100 µM (3h)
1	Phenyl	> 40
2	p-Hydroxyphenyl	> 40
3	p-Carboxyphenyl	> 40
4	m-Carboxyphenyl	20 - 40
5	o-Carboxyphenyl	< 20 (inactive)
6	p-(1H-tetrazol-5-yl)phenyl	20 - 40
7	p-(Methylsulfonyl)phenyl	< 20 (inactive)
8	p-(Trifluoromethyl)phenyl	< 20 (inactive)
9	Thiophen-2-yl	< 20 (inactive)
10	5-Carboxythiophen-2-yl	20 - 40
11	Spirocyclic derivative of compound 1	> 40
12	Spirocyclic derivative of compound 3	> 40

Data extracted from reference[5].

## Experimental Protocols

### Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor for Sulfa Drugs)

This protocol describes a general method for the synthesis of 3-amino-5-methylisoxazole from a nitrile precursor, which can be derived from brominated intermediates.[6][7]

#### Materials:

- 2,3-dibromobutyronitrile (or other suitable nitrile precursor)

- Hydroxyurea
- Sodium hydroxide (NaOH) solution (50%)
- Organic solvent (e.g., methanol)
- Ice bath
- Three-necked flask with stirrer

**Procedure:**

- Prepare a solution of the nitrile precursor in an appropriate organic solvent.
- In a separate three-necked flask, prepare an ice-cold aqueous solution of hydroxyurea.
- With vigorous stirring, slowly add the nitrile solution dropwise to the hydroxyurea solution.
- Maintain the pH of the reaction mixture between 10.5 and 12.5 by the controlled addition of a 50% sodium hydroxide solution.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
- Heat the mixture to reflux for approximately 3 hours.
- After cooling, work up the reaction mixture to isolate the 3-amino-5-methylisoxazole product.

## Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Bromo-isoxazole Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-isoxazole derivative with a boronic acid or ester, a key reaction for derivatization.

[8]

**Materials:**

- 3-Bromo-isoxazole derivative (1.0 eq)

- Boronic acid or boronic ester (1.1 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 0.1 eq)
- Base (e.g., Cesium carbonate, 2.5 eq)
- Anhydrous 1,4-dioxane
- Water
- Round bottom pressure flask with a stir bar
- Argon atmosphere

**Procedure:**

- To a round bottom pressure flask equipped with a stir bar, add the 3-bromo-isoxazole derivative, cesium carbonate, and the boronic acid/ester.
- Place the flask under an argon atmosphere.
- Add anhydrous 1,4-dioxane and water to the flask.
- Sparge the mixture with a stream of argon for 10 minutes.
- Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.
- Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.
- After cooling to room temperature, monitor the reaction progress by TLC.
- Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

## Protocol 3: hGAPDH Inhibition Assay

This protocol describes a method to assess the inhibitory activity of bromo-isoxazole derivatives against human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[\[4\]](#)[\[5\]](#)

**Materials:**

- Recombinant hGAPDH enzyme
- Test compounds (bromo-isoxazole derivatives)
- Glyceraldehyde-3-phosphate (GAP)
- Arsenate
- $\text{NAD}^+$
- Assay buffer (e.g., 10 mM TEA, 5 mM EDTA, 10 mM  $\text{KH}_2\text{PO}_4$ , pH 7.6)
- Spectrophotometer

**Procedure:**

- Pre-incubate the hGAPDH enzyme with the test compounds at a specified concentration (e.g., 100  $\mu\text{M}$ ) in the assay buffer for a set period (e.g., 3 hours) at 25 °C.
- Initiate the enzymatic reaction by adding the substrates, GAP and arsenate.
- Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.
- Calculate the residual enzyme activity as a percentage of the activity of a control sample incubated without the inhibitor.
- For potent inhibitors, determine the  $\text{IC}_{50}$  value by measuring the inhibition at various concentrations of the compound.

## Visualizations

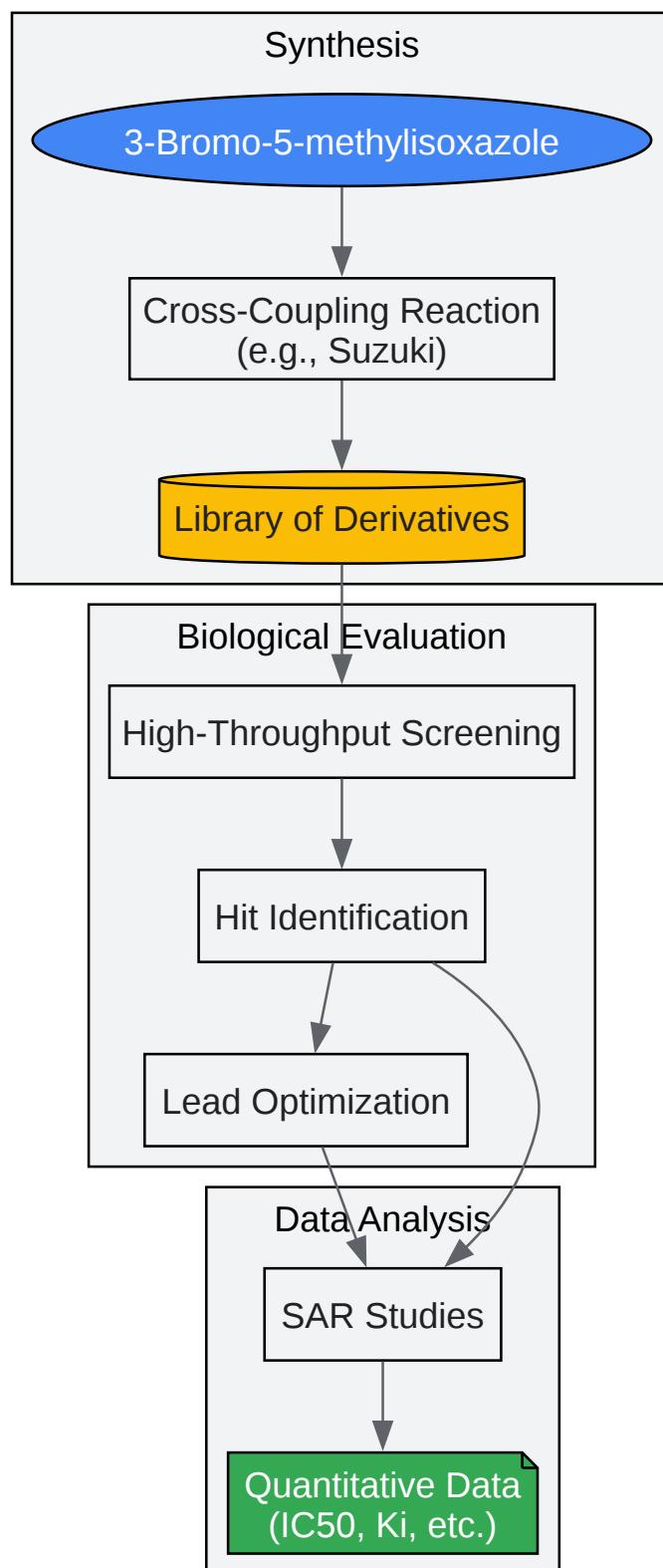
### Signaling Pathway: Inhibition of Glycolysis by a GAPDH Inhibitor



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Caption: Inhibition of the glycolytic pathway by a 3-bromo-isoxazole derivative targeting GAPDH.

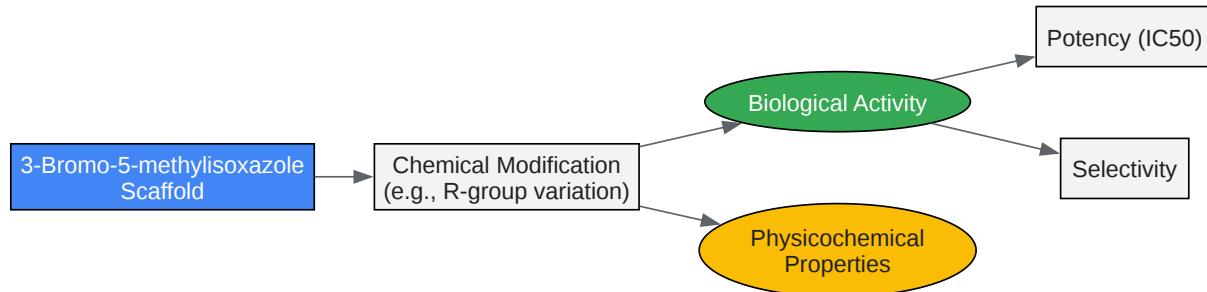
## Experimental Workflow: Synthesis and Evaluation of 3-Bromo-5-methylisoxazole Derivatives



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Caption: Workflow for the synthesis and evaluation of **3-bromo-5-methylisoxazole** derivatives.

# Logical Relationship: Structure-Activity Relationship (SAR) Concept



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Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

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